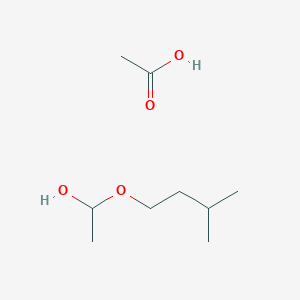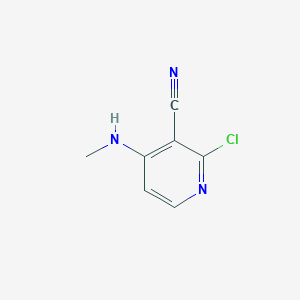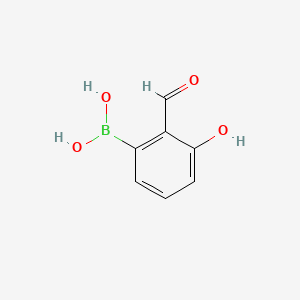![molecular formula C25H15F9N2 B12517201 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 817638-56-5](/img/structure/B12517201.png)
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an imidazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents and catalysts used .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced imidazole compounds .
Applications De Recherche Scientifique
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, making it a potent inhibitor or activator of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol
- 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
Comparison: Compared to these similar compounds, 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole stands out due to its imidazole core, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
817638-56-5 |
|---|---|
Formule moléculaire |
C25H15F9N2 |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
4-methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C25H15F9N2/c1-14-21(15-2-6-17(7-3-15)23(26,27)28)36(20-12-10-19(11-13-20)25(32,33)34)22(35-14)16-4-8-18(9-5-16)24(29,30)31/h2-13H,1H3 |
Clé InChI |
PFYXMQBKJNZZRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)



![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)

![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)
